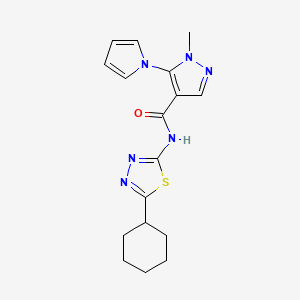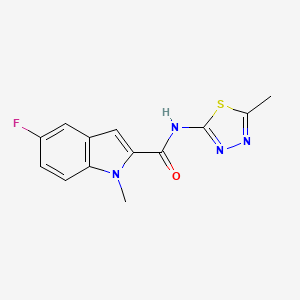![molecular formula C17H18N6 B12182182 3,5-dimethyl-1-{5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}-1H-pyrazole](/img/structure/B12182182.png)
3,5-dimethyl-1-{5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-1-{5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}-1H-pyrazole is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core fused with a pyrazole ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-{5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a triazinoindole intermediate, which is then reacted with a pyrazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-{5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in its ability to interact with specific biological targets.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-{5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The pathways involved could include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazinoindole derivatives and pyrazole-containing molecules. Examples are:
- 1-{3-Nitro-4-[5-propyl-5H-1,2,4-triazino[5,6-b]indol-3-yl]phenyl}-ethanone
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
Uniqueness
What sets 3,5-dimethyl-1-{5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}-1H-pyrazole apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N6 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-5-propyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C17H18N6/c1-4-9-22-14-8-6-5-7-13(14)15-16(22)18-17(20-19-15)23-12(3)10-11(2)21-23/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
WUZLJAULPINVRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid](/img/structure/B12182103.png)

![N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12182109.png)
![Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B12182112.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12182139.png)
![2-[(4-fluorophenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12182145.png)
![2-Acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12182150.png)
![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12182152.png)
![7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol](/img/structure/B12182154.png)
![1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12182166.png)
